Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethoxy group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted phenylhydrazine with an α,β-unsaturated ester in the presence of a base, followed by cyclization with hydroxylamine hydrochloride under refluxing methanolic conditions . This method yields the desired isoxazole compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of metal-free synthetic routes is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
- Methyl 5-methyl-3-(4-fluorophenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is unique due to its trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it more effective in various applications compared to similar compounds .
Properties
Molecular Formula |
C13H10F3NO4 |
---|---|
Molecular Weight |
301.22 g/mol |
IUPAC Name |
methyl 5-methyl-3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO4/c1-7-10(12(18)19-2)11(17-21-7)8-4-3-5-9(6-8)20-13(14,15)16/h3-6H,1-2H3 |
InChI Key |
YXOLYOVXTROOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.